Cas no 2097937-17-0 (2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one)

2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a specialized organic compound featuring a cyclopropyl group and a trifluoromethyl-substituted piperidine moiety. Its structural complexity, including the hydroxyl group at the 3-position of the piperidine ring, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, making it valuable in drug discovery. The cyclopropyl ring offers conformational rigidity, which can improve binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, leveraging its unique steric and electronic properties for applications in medicinal chemistry and material science.
2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one structure
2097937-17-0 structure
Product name:2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
CAS No:2097937-17-0
MF:C11H16F3NO2
MW:251.245453834534
CID:5793398
PubChem ID:126854492

2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
    • 2097937-17-0
    • 2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethanone
    • AKOS032456161
    • F1907-9095
    • Ethanone, 2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)-1-piperidinyl]-
    • 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
    • Inchi: 1S/C11H16F3NO2/c12-11(13,14)10(17)4-1-5-15(7-10)9(16)6-8-2-3-8/h8,17H,1-7H2
    • InChI Key: MVOABLDWBUYBPC-UHFFFAOYSA-N
    • SMILES: FC(C1(CCCN(C(CC2CC2)=O)C1)O)(F)F

Computed Properties

  • Exact Mass: 251.11331324g/mol
  • Monoisotopic Mass: 251.11331324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.347±0.06 g/cm3(Predicted)
  • Boiling Point: 340.8±42.0 °C(Predicted)
  • pka: 11.83±0.20(Predicted)

2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-9095-2mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1907-9095-5mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1907-9095-5μmol
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1907-9095-3mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F1907-9095-100mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F1907-9095-10mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F1907-9095-25mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F1907-9095-15mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1907-9095-40mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F1907-9095-75mg
2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
2097937-17-0 90%+
75mg
$312.0 2023-05-17

Additional information on 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Professional Introduction to Compound with CAS No. 2097937-17-0 and Product Name: 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one

The compound with the CAS number 2097937-17-0 and the product name 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both cyclopropyl and trifluoromethyl substituents, coupled with a piperidine ring, contributes to its distinct chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent pharmacological effects while maintaining high selectivity. The structural motif of 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one aligns well with this trend, as it incorporates elements known to enhance binding affinity and metabolic stability. The cyclopropyl group, for instance, is frequently employed in drug design due to its ability to improve oral bioavailability and binding interactions with biological targets.

The trifluoromethyl group is another key feature of this compound, renowned for its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic resistance. This modification is particularly valuable in the context of developing drugs that require prolonged half-lives or enhanced resistance to enzymatic degradation. Additionally, the hydroxyl group within the piperidine ring introduces a polar moiety that can facilitate interactions with specific amino acid residues in protein targets, thereby enhancing receptor binding.

Recent studies have highlighted the importance of piperidine derivatives in the development of central nervous system (CNS) therapeutics. The 3-hydroxy-3-(trifluoromethyl)piperidin-1-yl moiety in this compound suggests potential activity against neurological disorders by interacting with neurotransmitter receptors or other relevant proteins. Preliminary computational studies indicate that this scaffold may exhibit favorable binding properties to targets such as serotonin receptors, which are implicated in conditions ranging from depression to anxiety.

The synthesis of 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclopropyl ketone core, followed by functionalization with the piperidine derivative. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, ensuring that the desired substitution patterns are obtained.

From a pharmaceutical perspective, one of the most compelling aspects of this compound is its potential for further derivatization. By modifying either the cyclopropyl or trifluoromethyl groups, or by introducing additional functional moieties, researchers can explore a wide range of biological activities. For example, replacing the hydroxyl group with an amine could yield derivatives with enhanced solubility or altered pharmacokinetic profiles. Such flexibility makes this compound an attractive scaffold for structure-based drug design.

In vitro studies have begun to elucidate the biological profile of 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one, revealing promising interactions with various target proteins. Initial assays suggest activity against enzymes involved in inflammation and pain signaling, making it a candidate for therapeutic applications in these areas. Moreover, its structural similarity to known pharmacophores provides a rationale for further exploration into its potential as a lead compound for novel therapeutics.

The integration of computational modeling and high-throughput screening has accelerated the process of identifying promising candidates like this one. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict binding affinities and optimize molecular properties before conducting costly wet-lab experiments. This approach not only saves time but also enhances the likelihood of success in early-stage drug discovery programs.

As our understanding of disease mechanisms continues to evolve, so too does our capacity to design molecules that precisely target pathological pathways. The unique combination of structural features in 2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one positions it as a valuable tool for investigating novel therapeutic strategies. Whether used as a lead compound or as part of a larger library for screening purposes, its contribution to advancing pharmaceutical research is significant.

Future directions for research on this compound include exploring its interactions with cellular models and animal models of disease. By validating its biological activity in vivo, researchers can gain deeper insights into its therapeutic potential and identify any unforeseen side effects or mechanisms of action. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients worldwide.

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